N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18FNO4S3 and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that the compound contains a2,2’-bithiophene moiety , which is a common structural element in many organic semiconductors . This suggests that the compound may interact with biological targets involved in electron transport or redox reactions.
Mode of Action
Given its structural similarity to other bithiophene-containing compounds, it may interact with its targets through π-π stacking interactions , which are common in organic semiconductors . These interactions could potentially alter the electronic properties of the target, leading to changes in its function.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Other bithiophene-containing compounds have been shown to selectively ionize alkaloids in matrix-assisted laser desorption/ionization mass spectrometry . This suggests that the compound may have a role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Given its potential role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism , it may have effects on cellular processes that depend on these metabolites.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-16-4-3-13(9-14(16)19)27(22,23)20-10-15(21)18-6-5-17(26-18)12-7-8-25-11-12/h3-9,11,15,20-21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGVXLJWUXZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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